2-Hydroxy-5-methyl-4-oxohexanoic acid
Description
Properties
CAS No. |
89966-33-6 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-4-oxohexanoic acid |
InChI |
InChI=1S/C7H12O4/c1-4(2)5(8)3-6(9)7(10)11/h4,6,9H,3H2,1-2H3,(H,10,11) |
InChI Key |
ABRITKUYIKNOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Routes for 2 Hydroxy 5 Methyl 4 Oxohexanoic Acid and Structural Analogs
Conventional Organic Synthesis Strategies
Conventional methods provide fundamental routes to the carbon skeleton of 2-Hydroxy-5-methyl-4-oxohexanoic acid, often focusing on the formation of key carbon-carbon bonds and the introduction of the required functional groups.
Aldol (B89426) Condensation Pathways
The aldol reaction is a powerful tool for C-C bond formation and can be adapted to synthesize α-hydroxy keto acids. A plausible pathway for this compound involves a crossed aldol reaction. This strategy would typically involve the reaction of an enolate derived from 3-methyl-2-butanone (B44728) with an α-keto acid ester, such as ethyl pyruvate (B1213749).
In the first step, a base abstracts an α-hydrogen from 3-methyl-2-butanone to form an enolate. youtube.com This enolate then acts as a nucleophile, attacking the electrophilic ketone carbonyl of ethyl pyruvate. youtube.com Subsequent protonation of the resulting alkoxide yields the β-hydroxy keto ester. The final step would be the hydrolysis of the ester group to afford the target carboxylic acid, this compound. The reaction conditions, particularly the choice of base and temperature, are crucial to favor the desired crossed-aldol product and minimize self-condensation of the starting ketone. youtube.com
Hydroxylation Approaches to 5-Methyl-4-oxohexanoic Acid Derivatives
An alternative strategy involves the direct hydroxylation of a precursor molecule at the C2 position. This approach would start with 5-Methyl-4-oxohexanoic acid or its corresponding ester. nih.gov The key challenge is the selective introduction of a hydroxyl group alpha to the carboxylic acid.
A common method to achieve this is through α-halogenation followed by nucleophilic substitution. The keto acid can be treated with a halogenating agent, such as N-bromosuccinimide (NBS) under acidic conditions, to form 2-bromo-5-methyl-4-oxohexanoic acid. This α-halo acid can then undergo an SN2 reaction with a hydroxide (B78521) source, such as aqueous sodium hydroxide, to displace the bromide and install the hydroxyl group, yielding the final product.
Another approach is the oxidation of the corresponding enolate. The starting keto acid ester can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate. This enolate can then be treated with an electrophilic oxygen source, such as a molybdenum-based oxidant (e.g., MoOPH), to introduce the hydroxyl group at the α-position.
Oxidation of Secondary Alcohol Intermediates (e.g., Jones Reagent, Swern Oxidation)
This methodology relies on the selective oxidation of a diol precursor, specifically 2,4-dihydroxy-5-methylhexanoic acid. The synthesis would require the selective oxidation of the secondary alcohol at the C4 position while leaving the C2 hydroxyl group intact. The choice of oxidant is critical for achieving this selectivity.
Jones Reagent: The Jones oxidation utilizes chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and dilute sulfuric acid in acetone. libretexts.org It is a strong oxidizing agent capable of converting secondary alcohols to ketones. organicchemistrytutor.com However, its high reactivity and acidic nature pose challenges for selectivity in polyhydroxylated compounds. The Jones reagent could potentially oxidize both the C2 and C4 hydroxyl groups, or lead to over-oxidation and cleavage of the carbon chain. pitt.edu
Swern Oxidation: The Swern oxidation offers a milder, metal-free alternative that often provides greater selectivity. organic-chemistry.org This reaction uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N). libretexts.org The reaction is typically carried out at very low temperatures (-78 °C) to maintain the stability of the reactive intermediates. organic-chemistry.org The mild conditions of the Swern oxidation are less likely to affect the α-hydroxy acid moiety, making it a more suitable choice for the selective oxidation of the C4 hydroxyl group in the diol precursor. organic-chemistry.org
| Feature | Jones Oxidation | Swern Oxidation |
| Oxidizing Agent | Chromic acid (H₂CrO₄) | Activated DMSO |
| Conditions | Strongly acidic, room temp. | Mild, non-acidic, low temp. (-78 °C) |
| Byproducts | Cr(III) salts (toxic) | Dimethyl sulfide (B99878) (malodorous), CO, CO₂ |
| Selectivity | Lower, risk of over-oxidation | High, tolerates many functional groups |
Stereoselective and Enantiocontrolled Synthetic Protocols
To produce specific stereoisomers of this compound, enantiocontrolled methods are necessary. These strategies employ chiral auxiliaries, catalysts, or starting materials to direct the stereochemical outcome of the reaction.
Chiral Pool-Based Methodologies Utilizing Defined Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. For the synthesis of this compound, suitable chiral precursors include hydroxy acids or amino acids. researchgate.net
For example, a synthesis could commence from (S)-malic acid. The stereocenter at C2 of malic acid can be preserved and incorporated as the C2 stereocenter of the target molecule. The synthetic sequence would involve protecting the existing functional groups, followed by chain elongation and functional group manipulations to build the rest of the carbon skeleton, and finally introducing the keto functionality at C4.
Similarly, L-glutamic acid can serve as a precursor. The chiral center and the carboxylic acid groups provide handles for a series of transformations to construct the desired γ-keto-α-hydroxy acid structure.
| Chiral Precursor | Class | Key Features |
| (S)-Lactic Acid | α-Hydroxy Acid | Provides a chiral C2-OH stereocenter. |
| (S)-Malic Acid | α-Hydroxy Dicarboxylic Acid | Provides a chiral C2-OH and additional functionality for chain extension. |
| L-Glutamic Acid | α-Amino Acid | Provides a chiral C2 stereocenter (amine can be converted to hydroxyl). |
| (R)-(-)-3-Hydroxy-2-methylpropionate | β-Hydroxy Ester | Provides a chiral center that can be elaborated into the target structure. researchgate.net |
Asymmetric Catalysis in the Synthesis of α-Hydroxy and Keto Acids
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient for creating stereocenters.
Organocatalysis: Asymmetric direct aldol reactions can be catalyzed by small chiral organic molecules, such as proline and its derivatives. nih.gov These catalysts can facilitate the reaction between a ketone and an α-keto acid with high enantioselectivity (up to 98% ee). nih.gov For the synthesis of this compound, a proline-derived catalyst could be used to mediate the reaction between 3-methyl-2-butanone and pyruvic acid, controlling the formation of the C2 stereocenter.
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. nih.gov Thiamine diphosphate-dependent lyases (ThDP-lyases), for instance, can catalyze the carboligation of aldehydes to form chiral α-hydroxy ketones. acs.org Another biocatalytic strategy involves the asymmetric reduction of α,β-dicarbonyl compounds to chiral α-hydroxy carbonyls using ene reductases (EREDs). acs.org These enzymatic methods provide a green and efficient alternative to traditional chemical synthesis for accessing enantiopure α-hydroxy keto acids. nih.govacs.org
Process Optimization for Maximizing Enantiomeric Purity
Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules such as this compound. Process optimization strategies are essential to maximize the enantiomeric excess (e.e.) of the desired stereoisomer. While specific optimization data for this compound is not extensively detailed in public literature, general principles derived from the synthesis of analogous chiral hydroxy acids and ketones are widely applicable.
Key parameters that are typically optimized in biocatalytic and chemoenzymatic processes include temperature, pH, substrate and biocatalyst concentration, and the choice of solvent. In biocatalytic reductions using ketoreductases (KREDs), the selection of the enzyme itself is the most crucial factor, as different KREDs can exhibit opposite stereoselectivity. Furthermore, protein engineering and directed evolution have become powerful tools to enhance the enantioselectivity of existing enzymes for specific substrates. nih.gov For instance, mutations in the active site of an enzyme can alter the substrate binding pocket, favoring the formation of one enantiomer over the other. nih.gov
In dynamic kinetic resolution (DYRKR) processes, where a racemic starting material is converted into a single enantiomer of the product, the efficiency of the racemization catalyst and the stereoselectivity of the enzyme must be carefully balanced. alaska.edu The optimization of reaction conditions to ensure the rate of racemization is faster than the rate of enzymatic conversion is critical to achieving high yields and enantiomeric excess.
Table 1: Key Parameters for Optimizing Enantiomeric Purity in Biocatalytic Reductions
| Parameter | Effect on Enantiomeric Purity | Optimization Strategy |
| Enzyme Selection | Determines the stereochemical outcome (R- or S-selectivity). | Screening of diverse enzyme libraries (e.g., KREDs) for the specific substrate. rsc.org |
| Cofactor Regeneration | Inefficient regeneration can limit reaction rate and affect enantioselectivity. | Employing efficient cofactor regeneration systems, such as using a secondary enzyme (e.g., glucose dehydrogenase) or a sacrificial co-substrate (e.g., isopropanol). rsc.org |
| pH and Temperature | Can influence enzyme activity, stability, and stereoselectivity. | Systematic screening to identify the optimal pH and temperature for both enzyme performance and stability. |
| Substrate Loading | High substrate concentrations can lead to substrate inhibition or insolubility issues, affecting the reaction's efficiency. | Gradual substrate feeding strategies to maintain a low, constant substrate concentration. |
| Organic Co-solvents | Can improve substrate solubility but may also impact enzyme activity and enantioselectivity. | Screening of various water-miscible organic solvents and optimizing their concentration. |
Biocatalytic and Enzymatic Synthetic Transformations
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of complex chiral molecules like this compound. google.com The use of isolated enzymes or whole-cell systems provides significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced generation of hazardous by-products. google.comresearchgate.net These enzymatic transformations are central to developing efficient routes to hydroxy-keto acid structures.
Enzyme-Mediated Formations of Hydroxy-Keto Acid Structures
The formation of the core hydroxy-keto acid scaffold can be achieved through various enzyme-catalyzed carbon-carbon bond-forming reactions. researchgate.net Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as carboligases, are particularly prominent in catalyzing the formation of α-hydroxy carbonyl compounds. researchgate.netnih.gov These enzymes facilitate the ligation of two carbonyl-containing substrates, such as an α-keto acid donor and an aldehyde acceptor, to generate the desired α-hydroxy ketone moiety with high stereoselectivity. researchgate.net
Another important class of enzymes for this purpose are aldolases. For instance, trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) catalyzes the enantioselective aldol addition of pyruvate to various aldehydes, yielding chiral 4-hydroxy-2-oxo acids. nih.gov These products can then serve as key intermediates that can be further elaborated into more complex structures.
Table 2: Enzymes for the Formation of Hydroxy-Keto Acid Scaffolds
| Enzyme Class | Reaction Type | Substrates | Product Type |
| ThDP-dependent Carboligases | Acyloin-type condensation | α-Keto acid and Aldehyde | α-Hydroxy ketone researchgate.net |
| Aldolases (e.g., HBPA) | Aldol addition | Pyruvate and Aldehyde | 4-Hydroxy-2-oxo acid nih.gov |
| α-Hydroxy-β-keto Acid Synthases | Carbon-carbon coupling | Two β-keto acids | α-Hydroxy-β-keto acid researchgate.net |
Application of Oxidoreductases for Stereoselective Reduction Reactions
The stereoselective reduction of a prochiral ketone is a key strategy for introducing the chiral hydroxyl group found in this compound. Oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective biocatalysts for this transformation. google.com These enzymes, which are often dependent on nicotinamide (B372718) cofactors (NADH or NADPH), can reduce a wide range of keto substrates to their corresponding secondary alcohols with excellent enantiomeric and diastereomeric purity. nih.govnih.gov
The biocatalytic approach offers significant advantages over chemical asymmetric hydrogenation, which often requires toxic heavy metal catalysts and harsh reaction conditions. google.com Commercially available KRED libraries offer a diverse range of enzymes that can be screened to find catalysts with high activity and the desired stereoselectivity (either R- or S-selective) for a specific substrate. alaska.edunih.gov For example, the chemoenzymatic synthesis of a chiral side-chain for statins was successfully achieved through the highly regio- and enantioselective reduction of a β,δ-diketohexanoate ester using an alcohol dehydrogenase from Lactobacillus brevis. nih.gov
Table 3: Examples of Oxidoreductases in Stereoselective Ketone Reduction
| Enzyme Source | Substrate Type | Product | Stereoselectivity | Reference |
| Lactobacillus brevis (ADH) | β,δ-diketohexanoate ester | (S)-hydroxyketo ester | High enantioselectivity | nih.gov |
| Lactobacillus kefir (KRED mutants) | 3-Thiacyclopentanone | (S)-3-Thiacyclopentanol | High S-selectivity | nih.gov |
| Commercial KREDs (KRED 110, KRED 130) | Racemic α-fluoro-β-keto esters | syn or anti α-fluoro-β-hydroxy esters | High diastereo- and enantiomeric excess | alaska.edu |
| Chryseobacterium sp. (ChKRED20) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl) ethanol | 99% e.e. | rsc.org |
Development of Chemoenzymatic Cascades for Complex Molecular Scaffolds
An example of this strategy is the synthesis of γ-hydroxy-α-amino acids through a tandem aldol addition–transamination one-pot reaction. nih.gov This cascade begins with an enantioselective aldol addition catalyzed by an aldolase (B8822740) to create a chiral 4-hydroxy-2-oxo acid, which is then aminated in situ by a stereoselective transaminase. nih.gov Similarly, a cascade involving a carboxylic acid reductase (CAR) and an enoate reductase (ERED) can be designed to produce chiral aldehydes. mdpi.com
By combining the C-C bond-forming capabilities of lyases or aldolases with the stereoselective reduction power of oxidoreductases in a cascade, a streamlined synthetic route to this compound and its analogs can be envisioned. For instance, an initial enzyme-catalyzed aldol reaction could form a diketo-acid precursor, which is then selectively reduced by a KRED to install the desired chiral hydroxyl center.
Table 4: Representative Chemoenzymatic Cascade for a Hydroxy-Keto Acid Analog
| Step | Reaction | Catalyst Type | Intermediate/Product |
| 1 | Aldol Addition | Aldolase | 4-hydroxy-2-keto acid derivative nih.gov |
| 2 | Stereoselective Reduction | Ketoreductase (KRED) | 2,4-dihydroxy acid derivative |
| 3 | Oxidation | Oxidase/Dehydrogenase | Target hydroxy-keto acid structure |
Biochemical Characterization and Metabolic Pathway Elucidation
Functional Annotation as an α-Hydroxy Acid Metabolite
2-Hydroxy-5-methyl-4-oxohexanoic acid is functionally classified as an α-hydroxy acid. This classification is based on its chemical structure, which features a carboxylic acid group with a hydroxyl group attached to the adjacent carbon atom (the α-carbon). α-Hydroxy acids are a significant class of biological molecules, often serving as intermediates in various metabolic pathways. wikipedia.orgnih.gov Their roles can range from precursors in biosynthesis to products of catabolic processes. The presence of both a hydroxyl and a carboxyl group imparts specific chemical properties that allow for a variety of enzymatic transformations. In microbial metabolism, α-hydroxy acids are common products of the hydration of α,β-unsaturated acyl-CoA compounds or the reduction of α-keto acids. nih.govresearchgate.net The functional annotation of this compound as an α-hydroxy acid metabolite is crucial for understanding its reactivity and its position within broader metabolic networks.
Involvement in Microbial Catabolic Pathways
The primary context in which this compound is biochemically characterized is through its involvement in the microbial degradation of complex organic compounds. It serves as a critical intermediate in the catabolism of xenobiotics, with the degradation of testosterone by the bacterium Comamonas testosteroni being a well-documented example.
Comamonas testosteroni utilizes testosterone as a sole carbon and energy source through a sophisticated degradation pathway. nih.gov A key step in this pathway is the meta-cleavage of the steroid's A-ring, a process analogous to the degradation of aromatic compounds. nih.govresearchgate.net This cleavage is catalyzed by the enzyme TesB, a meta-cleavage enzyme, which acts on a dihydroxylated steroid intermediate, 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione. nih.gov The action of TesB results in the formation of a transient intermediate, which is then hydrolyzed to yield this compound and another degradation product. researchgate.net This positions this compound as a central metabolite in the downstream processing of the cleaved steroid nucleus.
Following its formation, this compound is further metabolized by a series of enzymatic reactions. Two key enzymes involved in this process in C. testosteroni are TesD and TesE. researchgate.netnih.gov
TesD (Hydrolase): TesD is a hydrolase that acts on the product of the initial meta-cleavage reaction to generate this compound. researchgate.net While the specific substrate of TesD is the direct product of TesB, the subsequent characterization of this pathway confirms the role of hydrolases in processing complex intermediates in steroid degradation. nih.gov
TesE (Hydratase): Downstream of the formation of another intermediate, 2-hydroxy-2,4-hexadienoic acid, the enzyme TesE, a hydratase, catalyzes the addition of water. This reaction leads to the formation of 4-hydroxy-2-oxohexanoate, which is then further degraded. nih.gov Although TesE does not directly act on this compound, its role in the same catabolic pathway highlights the importance of hydration reactions in steroid metabolism. The substrate specificities of these hydratases are crucial for the sequential breakdown of the steroid molecule. nih.gov
The coordinated action of these enzymes ensures the efficient conversion of the complex steroid structure into smaller molecules that can enter central metabolic pathways.
While specific studies employing isotopic labeling for the metabolic flux analysis of this compound are not extensively documented, the application of such techniques is a powerful tool for elucidating complex metabolic pathways. mdpi.comcreative-proteomics.com ¹³C-Metabolic Flux Analysis (¹³C-MFA) involves feeding a microorganism a ¹³C-labeled substrate, such as ¹³C-testosterone, and tracing the path of the labeled carbon atoms through the metabolic network. acs.org By analyzing the isotopic labeling patterns of downstream metabolites, including this compound, researchers can quantify the flow of carbon (flux) through different reactions and pathways. nih.gov This technique would be invaluable in determining the relative activities of the enzymes involved in testosterone degradation and in identifying potential metabolic bottlenecks or alternative routes for the catabolism of this steroid.
Comparative Biochemical Analysis within Branched-Chain Keto Acid Metabolism
The structure of this compound bears resemblance to intermediates in other significant metabolic pathways, particularly those involved in the breakdown of branched-chain amino acids. This structural similarity suggests potential evolutionary and functional relationships.
α-Ketoisocaproic Acid: α-Ketoisocaproic acid (α-KIC) is the α-keto acid derived from the essential amino acid leucine. wikipedia.org Structurally, both this compound and α-KIC possess a six-carbon backbone with a methyl branch at the 5-position (for the former) and 4-position (for the latter). Both are key intermediates in their respective catabolic pathways. wikipedia.orgrupahealth.com The metabolism of α-KIC involves oxidative decarboxylation, a common fate for α-keto acids. researchgate.net While this compound is an α-hydroxy acid, it is metabolically linked to keto acids, and the enzymatic machinery for processing such branched structures may share evolutionary origins. researchgate.net
α-Ketoglutarate: α-Ketoglutarate is a central intermediate in the citric acid cycle and plays a crucial role in nitrogen metabolism as a primary amino group acceptor. researchgate.net Many hydroxylation reactions in microbial metabolism are catalyzed by α-ketoglutarate-dependent dioxygenases. wikipedia.orgtandfonline.comnih.gov These enzymes utilize α-ketoglutarate as a co-substrate to drive the hydroxylation of a primary substrate. nih.gov While the formation of this compound in testosterone degradation is not directly dependent on α-ketoglutarate, the broader metabolic context often involves transamination and redox reactions where α-ketoglutarate and its corresponding amino acid, glutamate, are key players. The interconversion between α-hydroxy acids and α-keto acids is a common metabolic motif, suggesting a potential indirect link to the pool of α-ketoglutarate. acs.org
Enzymology and Biotransformation Studies
Characterization of Enzymes Interacting with 2-Hydroxy-5-methyl-4-oxohexanoic Acid and Analogs
The enzymatic transformation of α-keto acids and their esters, such as this compound, is a field of significant interest due to the potential for creating valuable chiral building blocks for the pharmaceutical and chemical industries. A variety of enzymes, particularly oxidoreductases, are capable of acting on these substrates with high degrees of stereoselectivity.
Enzyme kinetic studies are fundamental to understanding the efficiency and mechanism of biocatalysts. For enzymes acting on oxo acids and esters, key kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) provide insights into substrate affinity and turnover rate.
Research on oxidoreductases from baker's yeast ( Saccharomyces cerevisiae ) has identified enzymes capable of reducing various oxo esters. For instance, two distinct NADPH-dependent oxidoreductases have been purified and characterized for their ability to enantioselectively reduce 3-oxo, 4-oxo, and 5-oxo esters. nih.gov One enzyme, designated as the (S)-enzyme, reduces these substrates to the corresponding (S)-hydroxy compounds. nih.gov The Km values of this enzyme for various substrates, including 4-oxopentanoic acid and 5-oxohexanoic acid, have been determined to be 17.1 mM and 13.1 mM, respectively. nih.gov Another enzyme, the (R)-enzyme, specifically catalyzes the reduction of 3-oxo esters to (R)-hydroxy esters. nih.gov Mechanistic investigations suggest that the hydrolysis of α-keto esters can occur spontaneously in aqueous environments, a factor that must be considered in enzymatic studies. nih.gov The hydrolysis of the ester group proximal to the α-ketone is often rapid, leading to the formation of the corresponding α-keto acid. nih.gov
Table 1: Michaelis-Menten Constants (Km) of a Purified (S)-Oxidoreductase from Saccharomyces cerevisiae for Various Oxo Acids and Esters
| Substrate | Km (mM) |
| Ethyl 3-oxobutyrate | 0.9 |
| Ethyl 3-oxohexanoate | 5.3 |
| 4-Oxopentanoic acid | 17.1 |
| 5-Oxohexanoic acid | 13.1 |
This table is based on data for analogous compounds to illustrate typical enzyme kinetic parameters.
The substrate specificity of an enzyme defines its range of acceptable substrates, while regioselectivity refers to its preference for acting on a specific functional group within a molecule. These properties are critical for the practical application of biocatalysts.
Oxidoreductases often exhibit broad substrate specificity, accepting a variety of ketones and α-keto esters. For example, alcohol dehydrogenases from organisms like Thermoanaerobacter sp. (ADHT), Lactobacillus brevis (LBADH), and Ralstonia sp. (RADH) have demonstrated high activity and stereoselectivity in the reduction of 2-hydroxy ketones. mdpi.com The regioselectivity of enzymes can be influenced by factors such as the anchoring group of the enzyme. mdpi.com In the context of this compound, an enzyme would need to selectively reduce the keto group at the C4 position. The steric hindrance and electronic properties of the substrate play a significant role in determining both substrate specificity and regioselectivity.
The three-dimensional structure of an enzyme dictates its function. Understanding the structural determinants of substrate binding and catalysis allows for the rational design of enzymes with improved properties through protein engineering. Techniques like directed evolution and site-directed mutagenesis can be employed to enhance catalytic efficiency, alter substrate specificity, and improve stability.
For instance, protein engineering has been successfully applied to create biocatalytic nanoreactors for the synthesis of chiral alcohols. rsc.org By encapsulating a carbonyl reductase and a glucose dehydrogenase within a virus-like particle and applying directed evolution, a variant was created that showed a 15-fold enhanced turnover frequency for the reduction of aromatic prochiral ketones, achieving over 99% enantiomeric excess. rsc.org Such approaches could be adapted to engineer enzymes specifically for the efficient and stereoselective reduction of this compound. The amino acid residues in the active site that interact with the substrate are key targets for mutagenesis to modulate enzyme functionality.
Biocatalytic Applications for Asymmetric Transformations
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Biocatalysis offers a green and efficient alternative to traditional chemical methods for achieving high enantioselectivity.
Wild-type oxidoreductases from various microorganisms are valuable tools for the asymmetric reduction of keto compounds. As previously mentioned, enzymes from baker's yeast and other microorganisms can reduce a range of oxo acids and esters with high stereoselectivity. nih.gov
The power of biocatalysis is further expanded through the use of engineered enzymes. rsc.org Protein engineering can overcome the limitations of wild-type enzymes, such as low activity towards non-natural substrates or insufficient stereoselectivity. rsc.org By creating variants with tailored properties, it is possible to develop highly efficient biocatalysts for the synthesis of specific chiral hydroxy acids from their corresponding keto precursors. The engineering of a multi-enzyme nanoreactor demonstrates the potential to significantly improve the efficiency of chiral alcohol synthesis, a principle that is directly applicable to the production of chiral this compound. rsc.org
Table 2: Comparison of Catalytic Efficiency Between Wild-Type and Engineered Biocatalysts for the Synthesis of Chiral Alcohols
| Substrate | Wild-Type Nanoreactor Conversion (%) | Engineered M5 Nanoreactor Conversion (%) |
| Substrate A | 65 | >99 |
| Substrate B | 42 | 98 |
| Substrate C | 78 | >99 |
This table illustrates the potential for enhanced conversion rates through protein engineering, based on data for analogous transformations. rsc.org
The enzymatic hydrolysis of α-keto esters is another important biotransformation, often serving as a preliminary step before reduction or as a means to produce the corresponding α-keto acid. While spontaneous hydrolysis of α-keto esters can occur, enzymatic hydrolysis offers greater control and specificity. nih.gov Lipases and esterases are commonly employed for this purpose. The choice of enzyme can influence the rate and completeness of the hydrolysis reaction. For instance, the hydrolysis of the ester moiety proximal to the α-ketone is often more rapid than that of a distal ester group. nih.gov This differential reactivity can be exploited for selective transformations.
Advanced Analytical Methodologies for Research of 2 Hydroxy 5 Methyl 4 Oxohexanoic Acid
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are central to the analysis of 2-Hydroxy-5-methyl-4-oxohexanoic acid, offering powerful tools for its separation and quantification. Depending on the analytical goal, different chromatographic techniques are employed, each with its specific advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, exhibits low volatility and thermal instability, making it unsuitable for direct GC analysis. sigmaaldrich.com To overcome this, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.net
The most common derivatization approach for compounds containing active hydrogens (as in -COOH and -OH groups) is silylation. gcms.cz This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comchromforum.org The silylating agent replaces the active hydrogen atoms with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which reduces the molecule's polarity and inhibits hydrogen bonding, thereby increasing its volatility. sigmaaldrich.comgcms.cz
Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, typically with a nonpolar stationary phase. The mass spectrometer serves as a highly specific detector, ionizing the eluted derivative and separating the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, with characteristic fragments that allow for unambiguous identification of the compound. sigmaaldrich.com
Table 1: Typical GC-MS Parameters for Derivatized this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA + 1% TMCS | Increases volatility and thermal stability. |
| Reaction | Heat at 60-100°C | Ensures complete derivatization. |
| GC Column | Nonpolar (e.g., DB-5ms) | Separates compounds based on boiling point. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | Fragments the molecule for identification. |
| MS Detection | Full Scan or SIM | Provides structural information or enhances sensitivity. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization.
For routine purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.comwindows.net Detection is commonly achieved using a UV detector, as the keto-carbonyl group exhibits some absorbance in the low UV range.
The 2-hydroxy position of the molecule represents a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Distinguishing between and quantifying these enantiomers is critical in many biological and pharmaceutical contexts. This is achieved using chiral HPLC. chromatographyonline.com There are two main approaches:
Direct Separation: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for separating a broad range of chiral compounds, including hydroxy acids. phenomenex.comsigmaaldrich.com
Indirect Separation: This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal technique for the comprehensive profiling and trace-level quantification of this compound in complex biological or environmental samples. nih.govresearchgate.net
The compound can be separated using RP-HPLC conditions similar to those described above, though volatile mobile phase modifiers like formic acid are required for MS compatibility. sielc.com After elution from the HPLC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the preferred method for polar molecules like this, as it is a soft ionization technique that typically produces an intact molecular ion. For a carboxylic acid, analysis in negative ion mode is common, detecting the deprotonated molecule [M-H]⁻.
For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized. researchgate.net In this mode, the molecular ion of interest is selected, fragmented, and a specific product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are used to elucidate the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For this compound, NMR and IR spectroscopy are fundamental tools for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Variable-Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H-NMR: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the proton on the carbon bearing the hydroxyl group (C2-H), the methylene (B1212753) protons (C3-H₂), the methine proton of the isopropyl group (C5-H), and the methyl protons of the isopropyl group (C6-H₃ and C5-CH₃). The labile protons of the hydroxyl and carboxylic acid groups would also be visible, often as broad signals.
¹³C-NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbonyl (~175-185 ppm), the ketone carbonyl (~200-215 ppm), the carbon attached to the hydroxyl group (~65-75 ppm), and the various aliphatic carbons at higher field. spectrabase.comnih.gov
Variable-Temperature (VT) NMR: VT-NMR studies can provide insight into dynamic processes within the molecule, such as conformational isomerism or the rate of exchange of the acidic and hydroxyl protons with the solvent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (-COOH) | ~10-13 (broad s) | ~175 |
| C2 (-CHOH) | ~4.2 (dd) | ~70 |
| C3 (-CH₂-) | ~2.8 (m) | ~45 |
| C4 (-C=O) | - | ~210 |
| C5 (-CH(CH₃)₂) | ~2.7 (septet) | ~41 |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Fingerprinting
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance versus frequency (or wavenumber, cm⁻¹), and the absorption bands are characteristic of specific types of bonds. researchgate.net
For this compound, the IR spectrum would be dominated by absorptions corresponding to its hydroxyl, carbonyl, and carboxylic acid groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad |
| Alcohol | O-H stretch | 3200-3600 | Broad |
| Ketone | C=O stretch | 1700-1725 | Strong, sharp |
| Carboxylic Acid | C=O stretch | 1700-1760 | Strong, sharp (may overlap with ketone) |
| Alkane | C-H stretch | 2850-3000 | Medium to strong |
The presence of these characteristic bands provides strong evidence for the molecular structure of this compound. researchgate.netspectrabase.com
Derivatization Strategies for Analytical Enhancement
Chemical derivatization is a critical technique in the analytical chemistry of this compound, a molecule possessing three distinct functional groups: a hydroxyl (-OH), a carbonyl (C=O), and a carboxyl (-COOH). This process involves chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, reduce its polarity, and enhance the detector response, thereby improving chromatographic separation and sensitivity. gcms.czlibretexts.org
Reagents and Protocols for Carbonyl, Hydroxyl, and Carboxyl Group Functionalization
The presence of multiple reactive sites on this compound necessitates a careful selection of derivatizing reagents that can target each functional group, either individually or simultaneously.
Carbonyl Group Functionalization: The ketone group is typically targeted first to prevent unwanted side reactions, such as enolization, during subsequent derivatization steps. researchgate.net The most common reaction is oximation, which converts the carbonyl into a more stable oxime derivative.
O-alkylhydroxylamines: Reagents like O-methylhydroxylamine HCl and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) are widely used. gcms.czresearchgate.net PFBHA is particularly advantageous for methods employing an electron capture detector (ECD) due to the introduction of multiple fluorine atoms. The reaction typically involves dissolving the sample in a suitable solvent (e.g., pyridine) and heating it with the reagent.
Hydroxyl Group Functionalization: The secondary hydroxyl group is polar and can participate in hydrogen bonding, leading to poor peak shape and reduced volatility in GC analysis. Common derivatization strategies include silylation and acylation.
Silylation: This is one of the most prevalent methods, where an active hydrogen in the hydroxyl group is replaced by an alkylsilyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS). obrnutafaza.hr Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective. obrnutafaza.hr Silyl (B83357) derivatives are more volatile, less polar, and more thermally stable. obrnutafaza.hr MTBSTFA derivatives offer the additional benefit of being over 10,000 times more stable to hydrolysis than their TMS counterparts. obrnutafaza.hr The reaction is often carried out in a non-protic solvent like acetonitrile or pyridine (B92270) at elevated temperatures (e.g., 60-70°C).
Acylation: This process converts the hydroxyl group into an ester using acylating reagents like acetic anhydride (B1165640) or perfluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA). These derivatives are also volatile and stable. gcms.cz The use of fluorinated anhydrides significantly enhances sensitivity for ECD. gcms.cz
Carboxyl Group Functionalization: The carboxylic acid group is highly polar and non-volatile, making derivatization essential for GC analysis. The most common approach is esterification.
Alkylation/Esterification: This converts the carboxylic acid into a less polar, more volatile ester. Reagents like BF₃-methanol or diazomethane (B1218177) are effective for forming methyl esters. libretexts.org Another approach involves using N,N-Dimethylformamide-dialkylacetals, which can derivatize carboxylic acids under relatively mild conditions. gcms.cz For instance, heating the sample with the reagent at 60-100°C for 15-60 minutes can yield the desired ester. nih.govmdpi.com
The following table summarizes common derivatization reagents and their target functional groups relevant to this compound.
| Functional Group | Derivatization Method | Reagent | Typical Protocol | Resulting Derivative |
| Carbonyl | Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Heat with reagent in pyridine | Pentafluorobenzyl oxime |
| Oximation | O-Methylhydroxylamine HCl | Heat with reagent in pyridine | Methyloxime | |
| Hydroxyl | Silylation | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | Heat at 60-70°C in acetonitrile or pyridine | Trimethylsilyl (TMS) ether |
| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Heat at 60-80°C in a suitable solvent | tert-Butyldimethylsilyl (t-BDMS) ether | |
| Acylation | Trifluoroacetic anhydride (TFAA) | React in pyridine or other base catalyst | Trifluoroacetyl ester | |
| Carboxyl | Esterification | Boron trifluoride-methanol (BF₃-MeOH) | Heat at 80-100°C for 45-60 min | Methyl ester |
| Esterification | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat at 60°C for 10-15 min | Methyl ester |
Multi-step Derivatization Approaches for Complex Sample Analysis
Due to its trifunctional nature, the analysis of this compound in complex biological matrices typically requires a multi-step, or sequential, derivatization protocol. nih.gov This ensures that each functional group is appropriately modified for optimal analytical performance. A common strategy for GC-MS analysis involves a tandem oximation-silylation procedure. researchgate.netnih.gov
A Representative Two-Step Protocol:
Step 1: Oximation of the Carbonyl Group. The analysis is initiated by converting the carbonyl group. researchgate.net This is a crucial first step as it prevents the silylation reagent from reacting directly with the carbonyl group or its enol form, which could lead to the formation of artifacts and interfere with the analysis. researchgate.net The sample is typically reacted with a methoxylamine or PFBHA solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 60 minutes).
Step 2: Silylation of Hydroxyl and Carboxyl Groups. After the oximation reaction is complete, a silylating reagent such as BSTFA or MSTFA is added to the same reaction vial. This reagent will then derivatize both the hydroxyl group (forming a silyl ether) and the carboxylic acid group (forming a silyl ester). nih.gov This second reaction is also typically carried out at an elevated temperature (e.g., 70°C) for about 30-60 minutes.
This sequential approach ensures the formation of a single, stable, and volatile derivative that exhibits good chromatographic behavior. nih.gov For instance, a method involving PFBHA derivatization followed by silylation allows for the comprehensive analysis of compounds containing both carbonyl and hydroxyl/carboxyl groups. researchgate.net Similarly, a two-step procedure for amino acids, involving esterification followed by acylation, demonstrates the principle of sequential modification to handle multiple functional groups. mdpi.com Such multi-step approaches are essential for achieving the sensitivity and specificity required for quantitative analysis in complex samples. nih.govrsc.org
Chiral Analytical Separations
This compound contains a chiral center at the carbon atom bearing the hydroxyl group (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers. The separation and quantification of these enantiomers are often crucial in biological and pharmaceutical research, as different enantiomers can exhibit distinct biological activities. Chiral analytical separations are primarily achieved using two main gas chromatography strategies: indirect separation after derivatization with a chiral reagent or direct separation on a chiral stationary phase. chromtech.comresearchgate.net
Indirect Chiral Separation: This method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard, achiral chromatography column. chromtech.comsemanticscholar.org
Chiral Derivatizing Agents (CDAs): For a molecule like this compound, CDAs targeting the hydroxyl or carboxyl group can be used. For example, chiral reagents like (+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) can react with the hydroxyl group. nih.gov The resulting diastereomeric esters can then be resolved. The key is that the CDA must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers. semanticscholar.org
Direct Chiral Separation: This is often the preferred method and involves the use of a chiral stationary phase (CSP) in the GC column. researchgate.netgcms.cz The CSP is composed of a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.
Chiral Stationary Phases (CSPs): The most common CSPs for GC are based on modified cyclodextrins. researchgate.netgcms.cz Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte in their cavity. Enantioselective separation occurs due to differences in the stability of the diastereomeric complexes formed between the individual enantiomers and the chiral cyclodextrin. gcms.cz Various derivatized cyclodextrins are commercially available, offering a range of selectivities for different classes of chiral compounds, including hydroxy acids. gcms.cz This direct approach avoids the need for a chemical reaction, simplifying sample preparation and eliminating potential issues with reaction kinetics or racemization during derivatization. marquette.edu
The choice between indirect and direct methods depends on the specific analyte, the complexity of the sample matrix, and the availability of suitable chiral reagents or columns.
Therefore, the requested article on the "Computational and Theoretical Investigations of this compound" cannot be provided at this time. Further research would be needed to be published on this specific compound before a scientifically accurate article could be written.
Computational and Theoretical Investigations of 2 Hydroxy 5 Methyl 4 Oxohexanoic Acid
Reaction Mechanism Elucidation through Computational Chemistry
Transition State Identification and Reaction Pathway Simulation
No published studies were found that identify the transition states or simulate the reaction pathways for 2-Hydroxy-5-methyl-4-oxohexanoic acid.
Tautomeric Equilibria and Stability Predictions
There is no available research that computationally predicts the tautomeric equilibria or relative stabilities of the different forms of this compound.
Until such research is conducted and published, a detailed computational and theoretical profile of this specific compound cannot be constructed.
Chemical Reactivity and Synthetic Derivatization in Research Contexts
Transformations of Principal Functional Groups
The carboxylic acid, ketone, and hydroxyl moieties of 2-Hydroxy-5-methyl-4-oxohexanoic acid can undergo a host of transformations, allowing for the systematic modification of the molecule's structure and properties.
The carboxylic acid group readily undergoes esterification with various alcohols under acidic conditions or using coupling agents. This reaction is fundamental for converting the polar carboxylic acid into a less polar ester group, which can be advantageous for certain applications.
| Reactant | Reagent/Condition | Product | Reaction Type |
| This compound | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 2-hydroxy-5-methyl-4-oxohexanoate | Esterification |
| This compound | Acid Catalyst (e.g., TsOH), Heat | 5-(1-hydroxy-1-methylethyl)-dihydrofuran-2-one | Internal Lactonization |
The secondary hydroxyl group at the C2 position can be selectively oxidized to a ketone, yielding the corresponding 2,4-dioxo-5-methylhexanoic acid. The choice of oxidizing agent is crucial to avoid unwanted side reactions, such as oxidative cleavage of the carbon-carbon bond. Mild oxidizing agents are generally preferred for this transformation. Thermodynamics generally favor the oxidation of secondary alcohols to ketones. researchgate.net Various catalytic systems, some utilizing molecular oxygen, have been developed for the selective oxidation of secondary alcohols. google.comnih.gov
Conversely, the ketone at the C4 position can be selectively reduced to a secondary alcohol, affording 2,4-dihydroxy-5-methylhexanoic acid. The chemoselective reduction of a ketone in the presence of a carboxylic acid can be challenging. However, methods utilizing specific reducing agents or protecting the carboxylic acid group can achieve this transformation. For instance, sodium borohydride (B1222165) is a milder reducing agent that typically does not reduce carboxylic acids but can reduce ketones. nih.govwikipedia.org The selective reduction of a ketone in the presence of other functional groups is a common objective in organic synthesis.
| Starting Material | Reagent/Condition | Product | Transformation |
| This compound | Mild Oxidizing Agent (e.g., PCC, DMP) | 5-Methyl-2,4-dioxohexanoic acid | Selective Oxidation of Hydroxyl Group |
| This compound | Selective Reducing Agent (e.g., NaBH₄) | 2,4-Dihydroxy-5-methylhexanoic acid | Selective Reduction of Ketone Moiety |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound. As a γ-keto acid, its decarboxylation is generally less facile than that of β-keto acids. masterorganicchemistry.comyoutube.com The mechanism of decarboxylation for β-keto acids involves a cyclic transition state, which is not as readily accessible for γ-keto acids. doubtnut.comdoubtnut.com However, under more forcing conditions, such as high temperatures or in the presence of strong acids or bases, decarboxylation may occur, leading to the formation of 1-hydroxy-4-methyl-3-pentanone. The ease of decarboxylation can be influenced by the stability of the resulting carbanion or enolate intermediate.
Condensation and Coupling Reactions for Structural Elaboration
The ketone functionality in this compound provides a reactive site for various condensation and coupling reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups. Aldol-type condensation reactions can occur at the α-carbon to the ketone (C3 or C5) if a proton can be abstracted to form an enolate. wikipedia.orglibretexts.orgsigmaaldrich.com This enolate can then react with other carbonyl compounds to form new carbon-carbon bonds.
Furthermore, the carboxylic acid group can be activated and coupled with various nucleophiles, such as amines or organometallic reagents, to form amides or ketones, respectively. chemistrysteps.comrsc.org These coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into larger and more complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of ketones from carboxylic acids. rsc.org
| Reaction Type | Reactant 1 | Reactant 2 | Product Type |
| Aldol (B89426) Condensation | This compound (as enolate) | Aldehyde or Ketone | β-Hydroxy ketone derivative |
| Amide Coupling | This compound | Amine, Coupling Agent (e.g., DCC) | N-substituted 2-hydroxy-5-methyl-4-oxohexanamide |
| Ketone Synthesis | This compound | Organometallic Reagent (e.g., Organolithium) | α-Hydroxy-γ-keto derivative |
Design and Synthesis of Protected Derivatives for Advanced Applications
For more complex synthetic strategies involving multi-step transformations, it is often necessary to selectively protect one or more of the functional groups of this compound. Protecting groups are temporary modifications that mask the reactivity of a functional group, allowing other parts of the molecule to be modified selectively. wikipedia.orgorganic-chemistry.org
The hydroxyl group can be protected as an ether (e.g., silyl (B83357) ether, benzyl (B1604629) ether) or an ester. The ketone can be protected as an acetal (B89532) or ketal, for example, by reacting it with a diol in the presence of an acid catalyst. libretexts.org The carboxylic acid can be protected as an ester. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal (deprotection). The orthogonal protection of the different functional groups, where each protecting group can be removed under specific conditions without affecting the others, is a powerful strategy for the synthesis of advanced derivatives of this compound.
| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |
| Hydroxyl | Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) |
| Ketone | Acetal (e.g., Ethylene Glycol Acetal) | Ethylene Glycol, Acid Catalyst | Aqueous Acid |
| Carboxylic Acid | Ester (e.g., Methyl Ester) | Methanol, Acid Catalyst | Hydrolysis (Acid or Base) |
| Hydroxyl | Benzyl Ether | Benzyl Bromide, Base | Hydrogenolysis (H₂, Pd/C) |
Emerging Research Directions and Future Perspectives in 2 Hydroxy 5 Methyl 4 Oxohexanoic Acid Studies
Advancements in Biocatalysis and Asymmetric Synthesis for Scalable Production
The efficient and stereoselective synthesis of 2-Hydroxy-5-methyl-4-oxohexanoic acid is a critical hurdle that needs to be addressed for any future studies and applications. Biocatalysis, using enzymes or whole-cell systems, and asymmetric synthesis are two powerful strategies that could enable the scalable production of specific stereoisomers of this chiral molecule. Future research in this area would likely focus on identifying suitable enzymes, such as oxidoreductases or lyases, that can catalyze the formation of the desired product with high enantiomeric excess. Similarly, the development of novel chiral catalysts for asymmetric synthesis would be a key objective. The success of these endeavors will be crucial for producing sufficient quantities of the compound for further investigation.
Integrated Analytical Platforms for Metabolomics and Reaction Monitoring
To understand the potential biological roles of this compound and to optimize its synthesis, robust analytical methods are required. Integrated analytical platforms, combining techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy with separation methods such as liquid chromatography (LC) or gas chromatography (GC), would be instrumental. In the context of metabolomics, these platforms could be used to detect and quantify this compound in biological samples, potentially identifying it as a novel biomarker for metabolic pathways or disease states. For reaction monitoring, real-time analysis using these techniques would allow for the precise tracking of reaction kinetics and the identification of byproducts, facilitating the optimization of synthetic routes.
Predictive Modeling and Data-Driven Approaches in Chemical Discovery
In the absence of extensive empirical data, predictive modeling and data-driven approaches offer a valuable avenue for exploring the properties and potential of this compound. Computational tools, such as quantum mechanics calculations and molecular dynamics simulations, can be employed to predict its physicochemical properties, reactivity, and potential interactions with biological targets. Machine learning algorithms, trained on data from structurally similar compounds, could be used to forecast its bioactivity or toxicity. These in silico methods can guide experimental work by prioritizing synthetic targets and suggesting potential applications, thereby accelerating the discovery process for this and other novel chemical entities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxy-5-methyl-4-oxohexanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Michael addition reactions using acrylate derivatives and ketones under catalytic conditions. For example, a patent method involves dissolving acetone in a solvent (e.g., THF), adding a base catalyst (e.g., LDA), and maintaining temperatures between 20–120°C to achieve high selectivity . Optimization includes adjusting solvent polarity, temperature gradients, and catalyst loading. Purity is monitored via HPLC with UV detection (λ = 210–280 nm).
Q. How is the structural characterization of this compound validated in research settings?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : - and -NMR identify functional groups (e.g., hydroxyl at δ 1.8–2.2 ppm, ketone at δ 205–215 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 175.12) and fragmentation patterns.
- IR Spectroscopy : Peaks at 1700–1750 cm confirm carbonyl groups .
Q. What analytical techniques are recommended for assessing the purity of this compound in biological assays?
- Methodological Answer : Purity is assessed via:
- Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (retention time ~8–12 min).
- Karl Fischer Titration : Quantifies residual moisture (<0.5% w/w).
- Elemental Analysis : Validates C, H, O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does this compound participate in microbial metabolic pathways, and what enzymes are involved?
- Methodological Answer : In Comamonas testosteroni TA441, homologs like 4-hydroxy-2-oxohexanoic acid are products of TesE hydratase activity, which converts 2-hydroxyhexa-2,4-dienoic acid via β-diketone cleavage . To study this, researchers use:
- Enzyme Assays : Monitor substrate depletion via UV-Vis (λ = 260 nm for conjugated dienes).
- LC-MS/MS : Track intermediate formation in real-time.
- Gene Knockout Models : Validate enzymatic roles using CRISPR-Cas9-modified strains.
Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., substrate vs. inhibitor roles)?
- Methodological Answer : Contradictions arise from assay conditions (e.g., pH, cofactors). Mitigation strategies include:
- Dose-Response Curves : IC and K measurements under standardized buffers (e.g., Tris-HCl, pH 7.4).
- Competitive Binding Studies : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess enzyme interactions.
- Computational Docking : Predict binding affinities with AutoDock Vina or Schrödinger Suite .
Q. What strategies are used to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies employ:
- Forced Degradation : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH, 40–80°C) and analyze degradation products via LC-MS.
- Arrhenius Modeling : Predict shelf life by calculating activation energy (E) from accelerated stability data.
- Circular Dichroism (CD) : Monitor conformational changes in aqueous buffers .
Q. How is this compound utilized in probing enzyme mechanisms, such as keto-acid reductases?
- Methodological Answer : The compound serves as a substrate mimic for NADPH-dependent reductases. Experimental workflows include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
